molecular formula C15H14BrFO2 B1381889 1-(2-(Benzyloxy)ethoxy)-3-bromo-5-fluorobenzene CAS No. 1879257-48-3

1-(2-(Benzyloxy)ethoxy)-3-bromo-5-fluorobenzene

Cat. No. B1381889
CAS RN: 1879257-48-3
M. Wt: 325.17 g/mol
InChI Key: KWEPTJKFHZFIIV-UHFFFAOYSA-N
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Description

The compound “1-(2-(Benzyloxy)ethoxy)-3-bromo-5-fluorobenzene” is an organic compound containing a benzene ring, an ether group, a bromine atom, and a fluorine atom. The presence of these functional groups suggests that this compound could participate in a variety of chemical reactions .


Molecular Structure Analysis

The molecular structure of this compound would likely be influenced by the electron-withdrawing nature of the bromine and fluorine atoms, and the electron-donating nature of the benzyloxy and ethoxy groups .


Chemical Reactions Analysis

The compound could potentially undergo a variety of reactions. The bromine atom might be replaced in a nucleophilic substitution reaction . The benzyloxy group could potentially be cleaved under certain conditions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its functional groups. For example, the presence of the ether group could impact its solubility, while the halogen atoms could influence its reactivity .

Scientific Research Applications

Synthesis and Binding Studies

The compound has been utilized in the synthesis of novel antiestrogenic agents. For example, a study focused on creating a nonisomerizable antiestrogen with a seven-membered ring, structurally related to tamoxifen. This compound demonstrated comparable binding affinities for estrogen receptors and similar inhibitory activity against human breast tumor cells in vitro as tamoxifen. The study highlighted the compound's potential in antiestrogenic therapy and its structural relationship to existing drugs, providing valuable insights into drug design and receptor interactions (McCague et al., 1986).

Electrochemical Fluorination Studies

Research has also delved into the electrochemical fluorination of aromatic compounds, where the compound under discussion might serve as an intermediate or reactant. Studies have explored side reactions during the fluorination of halobenzenes, revealing insights into the formation of various fluorinated compounds and the mechanisms involved. These studies are crucial for understanding the complex reactions and product distributions in electrochemical fluorination processes (Horio et al., 1996).

Synthesis of Cardiovascular Agents

The compound has been implicated in the synthesis of fluorinated benzothiazepines, potential cardiovascular agents. The study synthesized these compounds by reacting aminobenzenethiols with fluorinated benzoyl-2-propenoic acids, showcasing the compound's role in creating therapeutically significant molecules (Pant et al., 1997).

Palladium-Catalyzed Reactions

Furthermore, research into palladium-catalyzed carbonylative reactions of halobenzenes, potentially involving compounds like 1-(2-(Benzyloxy)ethoxy)-3-bromo-5-fluorobenzene, has shown the compound's applicability in synthesizing heterocycles. This area of study is significant for creating compounds with potential applications in pharmaceuticals and materials science (Chen et al., 2014).

properties

IUPAC Name

1-bromo-3-fluoro-5-(2-phenylmethoxyethoxy)benzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14BrFO2/c16-13-8-14(17)10-15(9-13)19-7-6-18-11-12-4-2-1-3-5-12/h1-5,8-10H,6-7,11H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KWEPTJKFHZFIIV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)COCCOC2=CC(=CC(=C2)Br)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14BrFO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

325.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(2-(Benzyloxy)ethoxy)-3-bromo-5-fluorobenzene

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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